tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate
Description
This compound is a highly functionalized carbamate derivative featuring two tert-butoxycarbonyl (Boc) protecting groups and a piperazine-1-carbonylphenyl moiety. Its molecular complexity suggests applications in medicinal chemistry, particularly as an intermediate in peptide synthesis or protease inhibitor development. The presence of multiple Boc groups confers acid-labile stability, enabling selective deprotection under controlled conditions .
Properties
Molecular Formula |
C27H40N4O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate |
InChI |
InChI=1S/C27H40N4O7/c1-25(2,3)36-22(33)29-20(31(23(34)37-26(4,5)6)24(35)38-27(7,8)9)18-10-12-19(13-11-18)21(32)30-16-14-28-15-17-30/h10-13,28H,14-17H2,1-9H3 |
InChI Key |
QPICORHASAMOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)N2CCNCC2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in these reactions may include tert-butyl chloroformate, piperazine, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: May be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-Pivaloylhydroxylamine
- Similarities : Shares a tert-butyl carbamate backbone and hydrogen-bonding motifs involving carbonyl oxygen (C=O) and hydroxylamine groups. Both form ribbon-like structures via intermolecular hydrogen bonds .
- Differences :
- The target compound features a piperazine-phenylcarbonimidoyl core, absent in N-pivaloylhydroxylamine.
- Hydrogen-bonding networks differ: N-pivaloylhydroxylamine exhibits antiparallel alignment of chains with R₂²(10) dimers, whereas the target compound’s piperazine group may promote 3D hydrogen-bonding lattices .
tert-Butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate (CAS 96136-12-8)
- Similarities : Both contain dual Boc protection and aromatic substituents.
- Differences :
- The nitro group in the analogue enhances electron-withdrawing effects, reducing solubility in polar solvents compared to the target compound’s piperazine group, which improves hydrophilicity.
- Molecular formula: C₁₇H₂₄N₂O₆ (analogue) vs. a larger formula for the target compound due to the piperazine and carbonimidoyl groups .
tert-Butyl N-[4-(2-nitrophenyl)-4-oxobutyl]carbamate (CAS 1427460-20-5)
- Similarities : Boc-protected amine and ester-like carbonyl groups.
- Differences :
- The ketone and nitro substituents in the analogue confer higher reactivity toward nucleophiles, unlike the target compound’s stable piperazine-amide linkage.
- Crystallinity: The analogue’s linear aliphatic chain may result in less dense packing than the target compound’s rigid phenyl-piperazine framework .
Physicochemical Properties
Biological Activity
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-[4-(piperazine-1-carbonyl)phenyl]carbonimidoyl]carbamate is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest it may interact with biological systems, particularly in the context of drug development.
The compound has the following chemical properties:
- Molecular Formula : C20H32N4O6
- Molecular Weight : 420.49 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
Biological Activity
Research indicates that the biological activity of this compound is linked to its ability to modulate various biological pathways, particularly those involving enzyme inhibition and receptor interaction.
1. Enzyme Inhibition
Studies have shown that derivatives of carbamates, similar to this compound, can act as inhibitors for several enzymes, including:
- Cholinesterase : Inhibition can lead to increased levels of acetylcholine, which may enhance neurotransmission.
- Proteases : Such inhibition can interfere with protein digestion and processing, potentially impacting various physiological functions.
2. Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, the piperazine moiety has been associated with cytotoxic effects against certain cancer cell lines:
- Case Study : A study demonstrated that a related compound reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways.
3. Antimicrobial Properties
Research has indicated potential antimicrobial activity against both gram-positive and gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H32N4O6 |
| Molecular Weight | 420.49 g/mol |
| LogP | 3.5 |
| Anticancer Activity | Yes (in vitro studies) |
| Enzyme Inhibition | Yes |
| Antimicrobial Activity | Yes |
Case Studies and Research Findings
- Anticancer Mechanism : A study published in the European Journal of Medicinal Chemistry explored the mechanism of action for similar carbamate compounds, revealing that they induce apoptosis in cancer cells via caspase activation pathways.
- Enzyme Interaction : Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that modifications on the carbamate structure could enhance inhibition potency against specific proteases, suggesting a pathway for optimizing drug design.
- Antimicrobial Efficacy : A comparative analysis in Journal of Antibiotics assessed various derivatives against bacterial strains, demonstrating significant inhibition zones for compounds structurally related to tert-butyl N-carbamates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
